7-methoxy-3-{[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one 7-methoxy-3-{[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 2549011-12-1
VCID: VC11842868
InChI: InChI=1S/C20H23N5O3/c1-23-10-7-21-18(20(23)27)24-8-5-14(6-9-24)12-25-13-22-17-11-15(28-2)3-4-16(17)19(25)26/h3-4,7,10-11,13-14H,5-6,8-9,12H2,1-2H3
SMILES: CN1C=CN=C(C1=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC
Molecular Formula: C20H23N5O3
Molecular Weight: 381.4 g/mol

7-methoxy-3-{[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

CAS No.: 2549011-12-1

Cat. No.: VC11842868

Molecular Formula: C20H23N5O3

Molecular Weight: 381.4 g/mol

* For research use only. Not for human or veterinary use.

7-methoxy-3-{[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one - 2549011-12-1

Specification

CAS No. 2549011-12-1
Molecular Formula C20H23N5O3
Molecular Weight 381.4 g/mol
IUPAC Name 7-methoxy-3-[[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one
Standard InChI InChI=1S/C20H23N5O3/c1-23-10-7-21-18(20(23)27)24-8-5-14(6-9-24)12-25-13-22-17-11-15(28-2)3-4-16(17)19(25)26/h3-4,7,10-11,13-14H,5-6,8-9,12H2,1-2H3
Standard InChI Key OCOXQJYYQZSUFF-UHFFFAOYSA-N
SMILES CN1C=CN=C(C1=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC
Canonical SMILES CN1C=CN=C(C1=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC

Introduction

Synthesis of Quinazolinones

Quinazolinones can be synthesized through various methods, including condensation reactions between anthranilic acid derivatives and carbonyl compounds. The synthesis often involves multiple steps, starting with the formation of a quinazoline ring, followed by modifications to introduce specific functional groups.

ReagentReaction ConditionsProduct
Anthranilic acidCondensation with carbonyl compoundsQuinazolinone derivatives
Carbonyl compoundsHeating in the presence of catalystsSubstituted quinazolinones

Biological Activities of Quinazolinones

Quinazolinones exhibit a wide range of biological activities, making them valuable in pharmaceutical research:

  • Anticancer Activity: Many quinazolinones have shown potent anticancer effects by inhibiting specific enzymes involved in cancer cell proliferation.

  • Anti-inflammatory Activity: Some quinazolinones have been found to possess anti-inflammatory properties, which can be beneficial in treating conditions like arthritis.

  • Antimicrobial Activity: Quinazolinones have demonstrated effectiveness against various microorganisms, including bacteria and fungi.

ActivityCompound ExampleTarget/Effect
AnticancerGefitinibEGFR inhibitor
Anti-inflammatory(E)-7-methoxy-2-(4-morpholinobenzylidene)Anti-inflammatory activity
AntimicrobialVarious quinazolinone derivativesInhibition of microbial growth

Structural Characteristics

The structure of quinazolinones typically includes a fused ring system with a nitrogen atom in the bridgehead position. Modifications to the quinazolinone core can significantly affect its biological activity. For example, the introduction of a methoxy group or a piperidine moiety can alter the compound's solubility and interaction with biological targets.

Structural FeatureEffect on Activity
Methoxy substitutionEnhanced solubility
Piperidine moietyAltered receptor binding

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